

# ELM-PC 5 Trial: Orteronel Efficacy & Safety Profile

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**Compound Focus: Orteronel**  
CAS No.: 566939-85-3  
Cat. No.: S548883

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Endpoint Category	Specific Measure	Orteronel + Prednisone	Placebo + Prednisone	Hazard Ratio (HR) / p-value
Efficacy Outcomes	Overall Survival (OS)	17.0 months	15.2 months	HR 0.886 (95% CI, 0.739 to 1.062); P = .190 [1]
	Radiographic Progression-Free Survival (rPFS)	8.3 months	5.7 months	HR 0.760 (95% CI, 0.653 to 0.885); P < .001 [1]
	PSA response rate (≥ 50% decrease)	25%	10%	P < .001 [1]
	Time to PSA progression	5.5 months	2.9 months	P < .001 [1]
Common Adverse Events (All Grades)	Nausea	42%	26%	-
	Vomiting	36%	17%	-
	Fatigue	29%	23%	-

Endpoint Category	Specific Measure	Orteronel + Prednisone	Placebo + Prednisone	Hazard Ratio (HR) / p-value
	Increased amylase	14%	2%	-

## Trial Design & Methodology

The ELM-PC 5 trial was a pivotal, **Phase III, randomized, double-blind, multicenter study** [1].

- **Patient Population:** The trial enrolled 1,099 men with mCRPC whose disease had progressed during or after treatment with docetaxel-based chemotherapy [1].
- **Randomization & Dosing:** Patients were randomly assigned in a 2:1 ratio to receive either:
  - **Experimental Arm: Orteronel** (400 mg) twice daily plus prednisone (5 mg) twice daily.
  - **Control Arm:** Placebo plus prednisone (5 mg) twice daily [1].
- **Stratification:** The randomization was stratified by geographic region and baseline pain score [1].
- **Primary Endpoint:** The pre-specified primary endpoint for the trial was **Overall Survival (OS)** [1].
- **Trial Discontinuation:** The study was unblinded early after crossing a pre-specified futility boundary, meaning the data indicated it was unlikely to demonstrate a statistically significant survival benefit [1] [2].

## Comparative Performance with Other Agents

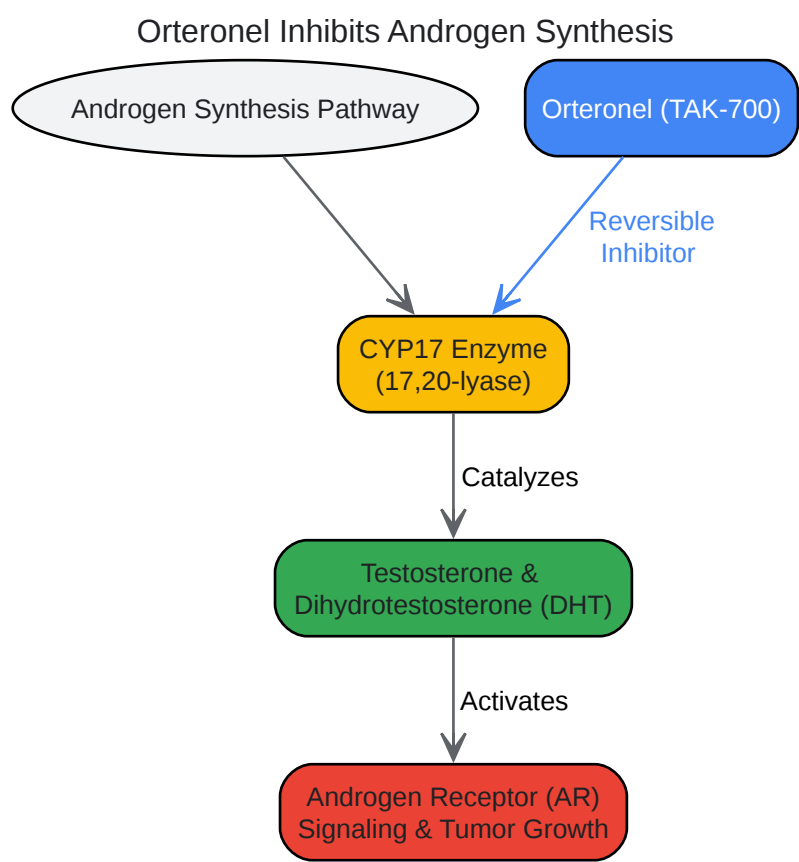
Network meta-analyses of multiple randomized trials have provided indirect comparisons of **orteronel** with other androgen receptor-targeting agents. The following table synthesizes these findings, showing how **orteronel** was positioned relative to other drugs in its class.

Therapeutic Agent	Overall Survival (HR vs. Control)	Key Efficacy Findings	Key Safety Findings
Orteronel	HR 0.90 (95% CrI: 0.70–1.10) [3]	Did not significantly improve OS; showed antitumor activity via rPFS and PSA response [1]	Significantly associated with increased risk of adverse events like nausea, vomiting [1] [3]

Therapeutic Agent	Overall Survival (HR vs. Control)	Key Efficacy Findings	Key Safety Findings
Enzalutamide	HR 0.71 (95% CrI: 0.54–0.89) [3]	Ranked as the most efficacious for OS and PFS [3]	AE rate not significantly different from control [3]
Abiraterone Acetate	HR 0.78 (95% CrI: 0.61–0.98) [3]	Second-most efficacious for OS; prolonged time to PSA progression [3]	AE rate not significantly different from control [3]

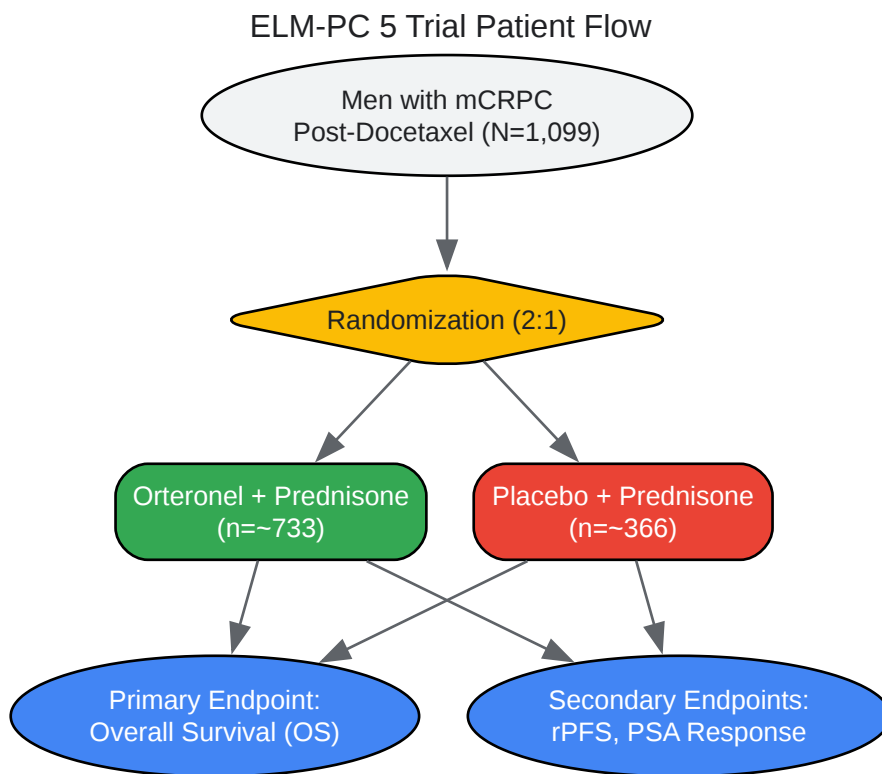
The diagrams below illustrate the mechanism of **orteronel** and the design of the ELM-PC 5 trial.

Orteronel Mechanism of Action



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## ELM-PC 5 Trial Design



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## Interpretation of Trial Outcomes

- **Primary Endpoint Failure:** The lack of a statistically significant OS benefit was the definitive reason the ELM-PC 5 trial was considered negative and led to the discontinuation of **orteronel**'s development for advanced prostate cancer [2].
- **Secondary Endpoint Signals:** Despite the OS result, improvements in rPFS and PSA response rates indicate that **orteronel** did have biological activity against prostate cancer [1]. This suggests that the drug mechanism was valid, but the effect magnitude was insufficient to impact overall survival significantly in this patient population.
- **Indirect Comparisons:** The network meta-analyses help contextualize **orteronel**'s performance. The data clearly show that both enzalutamide and abiraterone demonstrated stronger and more consistent OS benefits compared to **orteronel**, which helped them gain regulatory approval and become standard treatments [3].

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## References

1. ELM-PC 5 [pubmed.ncbi.nlm.nih.gov]
2. Orteronel (TAK-700) Development Discontinued for ... [ajmc.com]
3. Comparing the clinical efficacy of abiraterone acetate, ... [pmc.ncbi.nlm.nih.gov]

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